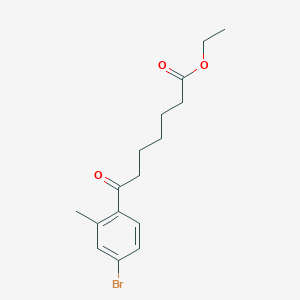

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate is an organic compound with a complex structure that includes a brominated aromatic ring and a heptanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-bromo-2-methylphenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The brominated aromatic ring and ester group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 7-(4-chloro-2-methylphenyl)-7-oxoheptanoate

- Ethyl 7-(4-fluoro-2-methylphenyl)-7-oxoheptanoate

- Ethyl 7-(4-iodo-2-methylphenyl)-7-oxoheptanoate

Uniqueness

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and affect the compound’s overall chemical behavior.

Biological Activity

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate (CAS Number: 898776-98-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antitumor effects, antioxidant properties, and mechanisms of action, supported by relevant research findings and data.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁BrO₃ |

| Molecular Weight | 341.24 g/mol |

| Density | 1.252 g/cm³ |

| Boiling Point | 423.3 °C |

| Flash Point | 209.8 °C |

| Log P | 4.4538 |

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In particular, the compound has been evaluated for its effects against various cancer cell lines. A notable study conducted on Ehrlich Ascites Carcinoma (EAC) cells demonstrated significant cytotoxic effects:

- Methodology : The study employed molecular docking to assess the interaction between the compound and specific cancer-related receptors, alongside in vivo experiments on EAC-bearing mice.

- Results : The compound led to a 100% reduction in tumor cell viability compared to control groups. Histopathological examinations confirmed that it did not adversely affect liver or kidney functions, indicating a favorable safety profile .

The mechanism through which this compound exerts its antitumor effects appears to involve:

- Induction of Apoptosis : The compound promotes apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers (Bax) and decreased levels of anti-apoptotic markers (Bcl-2) in treated tissues.

- Antioxidant Activity : It enhances the total antioxidant capacity in liver and kidney tissues, suggesting a protective effect against oxidative stress induced by cancer cells .

Case Studies and Research Findings

A case study involving the compound's interaction with breast cancer mutant receptors revealed promising results:

- In Vitro Studies : The compound was shown to bind effectively to the receptor (3HB5), which is implicated in breast cancer progression, enhancing its potential as a therapeutic agent.

- Histopathological Analysis : Tissue samples from treated mice exhibited minimal pathological alterations, reinforcing the safety and efficacy of the compound in vivo .

Properties

IUPAC Name |

ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-3-20-16(19)8-6-4-5-7-15(18)14-10-9-13(17)11-12(14)2/h9-11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFIHPMSPJIFQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645701 |

Source

|

| Record name | Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-98-2 |

Source

|

| Record name | Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.